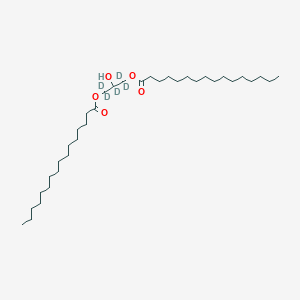
Chlorhydrate de Delucemine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It serves as a valuable tool in studying NMDA receptor antagonism and serotonin reuptake inhibition.
Biology: The compound is used to investigate the mechanisms of neuroprotection and neurodegeneration.
Medicine: Delucemine hydrochloride has been explored as a potential treatment for stroke, traumatic brain injury, and depression.
Industry: The compound’s unique properties make it a candidate for developing new therapeutic agents and neuroprotective drugs .
Mécanisme D'action
Delucemine hydrochloride, also known as Delucemine HCl, is a small molecule drug with a variety of potential therapeutic applications. This article will explore the mechanism of action of Delucemine hydrochloride, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Delucemine hydrochloride primarily targets the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when the neuron is depolarized. This allows positively charged ions to flow through the cell membrane .
Mode of Action
Delucemine hydrochloride acts as an NMDA receptor antagonist This inhibitory action can help to regulate the excitatory neurotransmission mediated by glutamate . Additionally, Delucemine hydrochloride also functions as a selective serotonin reuptake inhibitor (SSRI)
Biochemical Pathways
The antagonistic action of Delucemine hydrochloride on the NMDA receptor affects the neuroactive ligand-receptor interaction and the glutamatergic synapse pathways . By blocking the NMDA receptor, Delucemine hydrochloride can modulate the synaptic transmission in the central nervous system, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .
Pharmacokinetics
As a small molecule drug , it is generally expected to have good bioavailability and be able to cross the blood-brain barrier, which is crucial for its neuroprotective effects.
Result of Action
The antagonistic action of Delucemine hydrochloride on the NMDA receptor and its role as an SSRI can lead to neuroprotective effects . It was originally investigated for the treatment of stroke and has been studied as a potential antidepressant . Its highest r&d status is currently discontinued .
Analyse Biochimique
Biochemical Properties
Delucemine hydrochloride plays a significant role in biochemical reactions by interacting with NMDA receptors and serotonin transporters. As an NMDA receptor antagonist, it inhibits the activity of these receptors, which are involved in excitatory neurotransmission. This inhibition can protect neurons from excitotoxicity, a process that can lead to cell death. Additionally, Delucemine hydrochloride inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing neurotransmission .
Cellular Effects
Delucemine hydrochloride affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking NMDA receptors, Delucemine hydrochloride reduces calcium influx into neurons, which can prevent cell damage and death. It also affects gene expression by altering the activity of transcription factors involved in neuroprotection and cell survival .
Molecular Mechanism
At the molecular level, Delucemine hydrochloride exerts its effects through binding interactions with NMDA receptors and serotonin transporters. By binding to NMDA receptors, it prevents the binding of glutamate, thereby inhibiting receptor activation and subsequent calcium influx. This action reduces excitotoxicity and protects neurons. Additionally, Delucemine hydrochloride binds to serotonin transporters, inhibiting serotonin reuptake and increasing its availability in the synaptic cleft. This enhances serotonergic neurotransmission and can have antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Delucemine hydrochloride can change over time. Studies have shown that its neuroprotective effects can be observed shortly after administration, but these effects may diminish over time. The stability and degradation of Delucemine hydrochloride can also impact its long-term effects on cellular function. In vitro and in vivo studies have indicated that while Delucemine hydrochloride can provide short-term neuroprotection, its long-term efficacy may be limited .
Dosage Effects in Animal Models
The effects of Delucemine hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and improve cognitive function. At higher doses, Delucemine hydrochloride can have toxic or adverse effects, including increased risk of seizures and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Delucemine hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can affect the drug’s bioavailability and efficacy. Additionally, Delucemine hydrochloride can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Delucemine hydrochloride is transported and distributed through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to reach target neurons in the central nervous system. The distribution of Delucemine hydrochloride within tissues can affect its localization and accumulation, influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of Delucemine hydrochloride can impact its activity and function. It is primarily localized in neuronal cells, where it interacts with NMDA receptors and serotonin transporters on the cell membrane. This localization is crucial for its neuroprotective and antidepressant effects. Additionally, post-translational modifications and targeting signals can direct Delucemine hydrochloride to specific cellular compartments, further influencing its activity .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de Delucemine implique la réaction de la 3,3-bis(3-fluorophényl)-N-méthylpropan-1-amine avec l'acide chlorhydrique. La réaction se produit généralement dans des conditions contrôlées pour garantir la pureté et le rendement du produit final .
Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour maintenir la cohérence et la qualité. Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour garantir son aptitude à la recherche et à une utilisation thérapeutique potentielle .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de Delucemine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement ses propriétés pharmacologiques.
Substitution : Le this compound peut subir des réactions de substitution, où un ou plusieurs atomes dans la molécule sont remplacés par d'autres atomes ou groupes
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés fluorés, tandis que la réduction peut produire divers dérivés d'amine .
4. Applications de la Recherche Scientifique
Chimie : Il sert d'outil précieux dans l'étude de l'antagonisme du récepteur NMDA et de l'inhibition de la recapture de la sérotonine.
Biologie : Le composé est utilisé pour étudier les mécanismes de la neuroprotection et de la neurodégénérescence.
Médecine : Le this compound a été exploré comme traitement potentiel pour les accidents vasculaires cérébraux, les traumatismes crâniens et la dépression.
Industrie : Les propriétés uniques du composé en font un candidat pour le développement de nouveaux agents thérapeutiques et de médicaments neuroprotecteurs .
5. Mécanisme d'Action
Le this compound exerce ses effets en antagonisant le récepteur NMDA et en inhibant la recapture de la sérotonine. Le récepteur NMDA est impliqué dans la plasticité synaptique et la fonction de la mémoire, tandis que l'inhibition de la recapture de la sérotonine augmente les niveaux de sérotonine dans le cerveau. Ces actions contribuent aux effets neuroprotecteurs et antidépresseurs du composé. Les cibles moléculaires et les voies impliquées comprennent le récepteur NMDA et les transporteurs de sérotonine .
Composés Similaires :
- Budipine
- Diphénidine
- Ephénidine
- Fluorolintane
- Lanicemine
- Méthoxphénidine
- MT-45
- Remacemide
Comparaison : Le this compound est unique dans sa double action en tant qu'antagoniste du récepteur NMDA et inhibiteur de la recapture de la sérotonine. Cette combinaison de propriétés le distingue des autres composés similaires, qui peuvent ne cibler qu'une seule de ces voies. De plus, le this compound a montré des effets neuroprotecteurs prometteurs dans des études précliniques, ce qui en fait un candidat potentiel pour des recherches et un développement supplémentaires .
Comparaison Avec Des Composés Similaires
- Budipine
- Diphenidine
- Ephenidine
- Fluorolintane
- Lanicemine
- Methoxphenidine
- MT-45
- Remacemide
Comparison: Delucemine hydrochloride is unique in its dual action as an NMDA receptor antagonist and serotonin reuptake inhibitor. This combination of properties distinguishes it from other similar compounds, which may only target one of these pathways. Additionally, delucemine hydrochloride has shown promising neuroprotective effects in preclinical studies, making it a potential candidate for further research and development .
Propriétés
IUPAC Name |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-7,10-11,16,19H,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNMVYXIKDNAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171909 | |
| Record name | Delucemine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186495-99-8 | |
| Record name | Delucemine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186495998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delucemine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELUCEMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P110CQY44Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



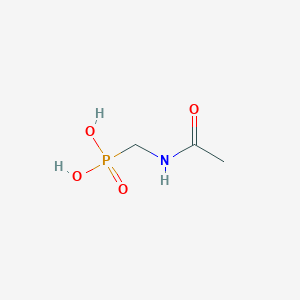

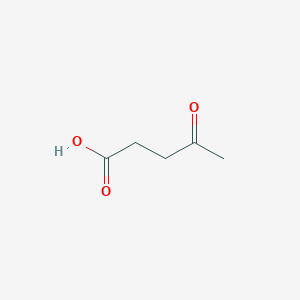

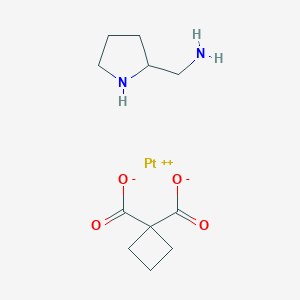
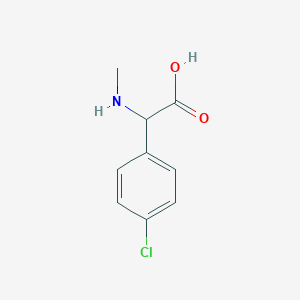
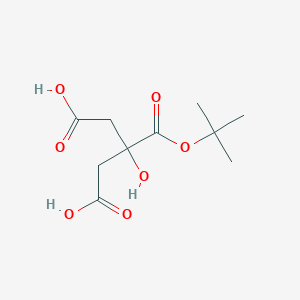
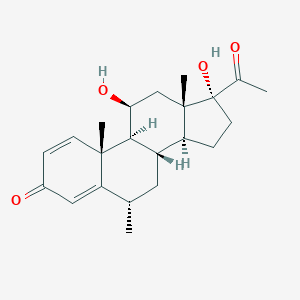
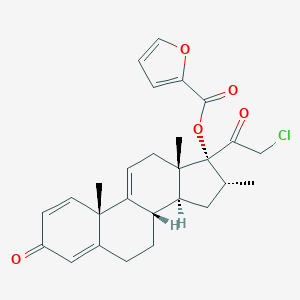
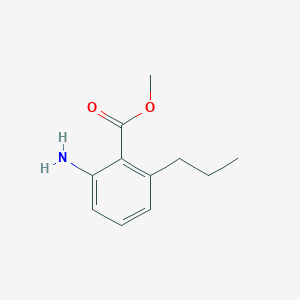
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
